molecular formula C20H21N5O3S2 B2892678 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2097930-08-8

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2892678
CAS No.: 2097930-08-8
M. Wt: 443.54
InChI Key: QQIXUVSMQMYSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-carboxamide derivative featuring a benzothiadiazole core substituted with a cyclopropyl group and an ethyl linker. The pyrazole ring is further modified with a 1-methyl group and a thiophen-2-yl moiety at the 3-position. Its molecular complexity arises from the fusion of three distinct heterocyclic systems:

  • Benzothiadiazole: A bicyclic system with sulfur and nitrogen atoms, known for its electron-deficient properties and applications in medicinal chemistry .
  • Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, commonly used in drug design due to its hydrogen-bonding capacity and metabolic stability .
  • Thiophene: A sulfur-containing heterocycle that enhances π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S2/c1-23-18(13-15(22-23)19-7-4-12-29-19)20(26)21-10-11-24-16-5-2-3-6-17(16)25(14-8-9-14)30(24,27)28/h2-7,12-14H,8-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIXUVSMQMYSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological properties. The key structural components include:

  • Benzothiadiazole moiety : Associated with anti-inflammatory and anticancer activities.
  • Pyrazole ring : Known for its role in various pharmacological activities.
  • Thiophene group : Enhances the compound's electronic properties.

The molecular formula is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S with a molecular weight of approximately 364.44 g/mol.

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. The benzothiadiazole unit is particularly significant as compounds containing this structure have been linked to various biological activities including:

  • Anti-inflammatory effects
  • Anticancer properties

These activities are likely mediated through modulation of signaling pathways and inhibition of key enzymes involved in inflammation and tumor progression.

Biological Activity Overview

Research indicates that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibits several promising biological activities:

Activity Details
Anticancer Inhibits proliferation of cancer cell lines; induces apoptosis in vitro.
Anti-inflammatory Reduces pro-inflammatory cytokines in animal models.
Enzyme Inhibition Potential inhibitor of COX enzymes and other relevant targets.

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of the compound, it was found to significantly inhibit the growth of various cancer cell lines including breast and lung cancer cells. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects using a murine model of arthritis. The administration of the compound resulted in a marked decrease in joint swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Research Findings

Recent research has focused on elucidating the precise mechanisms by which this compound exerts its biological effects. Key findings include:

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G0/G1 phase in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It appears to modulate ROS levels, contributing to its cytotoxic effects on cancer cells.
  • Synergistic Effects : Studies indicate that when combined with other chemotherapeutic agents, this compound enhances their efficacy, suggesting potential for combination therapies.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations: The target compound’s benzothiadiazole core distinguishes it from benzothiazole-containing analogues (e.g., ), which lack the dioxo group and cyclopropane ring. This difference may enhance binding to oxidative-stress-related targets .

Substituent Effects: The thiophen-2-yl group in the target compound provides electron-rich aromaticity, contrasting with the electron-withdrawing chloro and cyano groups in compound 3a . This could influence solubility and membrane permeability. The cyclopropyl moiety introduces steric hindrance absent in analogues like , possibly affecting metabolic stability and pharmacokinetics.

Synthetic Routes :

  • The target compound likely requires coupling reagents like EDCI/HOBt (used in ) for amide bond formation. However, the cyclopropane-functionalized benzothiadiazole may necessitate specialized cyclopropanation steps, adding synthetic complexity compared to simpler aryl-substituted pyrazoles.

Pharmacological and Physicochemical Comparisons

Parameter Target Compound N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Molecular Weight 454.54 g/mol 348.42 g/mol 403.1 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~3.9
Hydrogen Bond Acceptors 8 5 6
Rotatable Bonds 6 4 5

Insights:

  • Its moderate lipophilicity (LogP ~3.5) balances membrane permeability and aqueous solubility, contrasting with the more polar benzothiazole derivative and the lipophilic bis-pyrazole .

Q & A

Basic: What are the standard synthetic routes for this compound, and what are the critical intermediates?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of heterocyclic intermediates. Key steps include:

  • Pyrazole-thiophene intermediate synthesis : Cyclopropane-containing benzothiadiazole and thiophene-substituted pyrazole precursors are prepared separately under controlled conditions (e.g., reflux in DMF or toluene) .
  • Coupling reactions : The intermediates are coupled via ethylenediamine linkers using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Final purification employs column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (DMSO-d₆ or CDCl₃) resolve aromatic protons (δ 7.2–8.5 ppm), cyclopropyl methyl groups (δ 1.0–1.3 ppm), and carboxamide carbonyl signals (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ at m/z 456.1245) ensures molecular formula consistency .
  • Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1340–1360 cm⁻¹ (S=O stretch) validate functional groups .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings of thiophene substituents .
  • Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of hydrophobic intermediates .
  • Design of Experiments (DoE) : Use factorial design to assess temperature (80–120°C), reaction time (12–48 hr), and stoichiometry (1.0–1.5 eq) interactions .

Advanced: What strategies resolve structural ambiguities in the benzothiadiazole moiety?

Methodological Answer:

  • X-ray crystallography : Resolve bond angles and dihedral angles in the 2,2-dioxo-1,3-benzothiadiazole ring to confirm cis-configuration of sulfone groups .
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties and compare with experimental NMR data .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Antiproliferative assays : Use MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .
  • Microbial susceptibility : Broth microdilution (CLSI guidelines) for Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .

Advanced: How can target identification studies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to ATP-binding pockets (e.g., kinase targets) using PDB structures (e.g., 4HJO) .
  • Cellular thermal shift assays (CETSA) : Monitor target engagement by quantifying protein stability shifts after compound treatment .
  • CRISPR-Cas9 knockout : Validate putative targets (e.g., MAPK1) in isogenic cell lines .

Advanced: How should structure-activity relationship (SAR) studies be designed for analogs?

Methodological Answer:

  • Substituent variation : Systematically modify the cyclopropyl group (e.g., replace with cyclohexyl) and thiophene position (2- vs. 3-substitution) .
  • Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to assess potency changes .
  • Pharmacophore mapping : MOE or Phase (Schrödinger) identifies critical hydrogen bond acceptors (e.g., sulfone O-atoms) .

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:

  • Reproduce assays : Standardize cell lines (ATCC authentication), serum batches, and incubation times .
  • Orthogonal assays : Confirm antiproliferative activity with clonogenic assays alongside MTT .
  • Metabolic stability testing : Use liver microsomes (human/rat) to rule out false negatives from rapid degradation .

Advanced: What methodologies improve solubility and formulation for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Test PEG-400/water or Captisol® solutions for parenteral dosing .
  • Amorphous solid dispersion : Spray-dry with HPMCAS to enhance oral bioavailability .
  • DSC/TGA : Monitor phase transitions and stability under accelerated conditions (40°C/75% RH) .

Advanced: How to investigate off-target effects or toxicity mechanisms?

Methodological Answer:

  • Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., HEK293) identifies dysregulated pathways .
  • hERG inhibition assay : Patch-clamp electrophysiology assesses cardiac risk .
  • Metabolomics : LC-MS/MS profiles endogenous metabolites (e.g., ATP/ADP ratios) to detect mitochondrial toxicity .

Advanced: What computational tools predict metabolic pathways?

Methodological Answer:

  • CYP450 metabolism : Use StarDrop or ADMET Predictor to identify likely Phase I oxidation sites (e.g., cyclopropyl ring) .
  • Molecular dynamics (MD) : Simulate binding to CYP3A4 (NAMD/GROMACS) to estimate metabolic stability .

Basic: How to verify batch-to-batch purity consistency?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (ACN/water gradient, 254 nm) with retention time (±0.1 min) and peak area RSD <2% .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.